2-((p-Ethoxyphenyl)thio)-1-(2-(1-pyrrolidinyl)ethyl)benzimidazole dipicrate
Description
Properties
CAS No. |
13451-94-0 |
|---|---|
Molecular Formula |
C33H31N9O15S |
Molecular Weight |
825.7 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)sulfanyl-3-(2-pyrrolidin-1-ium-1-ylethyl)-1H-benzimidazol-3-ium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C21H25N3OS.2C6H3N3O7/c1-2-25-17-9-11-18(12-10-17)26-21-22-19-7-3-4-8-20(19)24(21)16-15-23-13-5-6-14-23;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,7-12H,2,5-6,13-16H2,1H3;2*1-2,10H |
InChI Key |
BHUNTJHRMPBQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)SC2=[N+](C3=CC=CC=C3N2)CC[NH+]4CCCC4.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Pathways
Benzimidazole derivatives with thioether and pyrrolidinyl substituents are typically synthesized via S-alkylation and N-alkylation reactions. For example:
-
S-Alkylation : Reacting 2-mercaptobenzimidazole with p-ethoxyphenyl halides (e.g., bromides or chlorides) in the presence of a base (e.g., NaOH or K₂CO₃) forms the thioether linkage .
-
N-Alkylation : Introducing the pyrrolidinylethyl group involves reacting benzimidazole with 2-chloroethylpyrrolidine under basic conditions (e.g., DMF/K₂CO₃) .
Key Reaction Conditions
Functional Group Reactivity
-
Thioether group : Susceptible to oxidation (e.g., H₂O₂ or mCPBA) to sulfoxide or sulfone derivatives .
-
Pyrrolidinyl group : Participates in Mannich reactions or quaternization with alkyl halides .
-
Benzimidazole core : Resists electrophilic substitution but undergoes regioselective nitration or halogenation under controlled conditions .
Spectroscopic Characterization
-
¹H NMR :
-
IR :
Stability and Degradation
-
Thermal stability : Decomposes above 200°C (DSC/TGA data inferred from ).
-
Hydrolytic stability : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions (pH < 2 or pH > 12) .
Biological Activity Correlations
While direct pharmacological data for this compound are unavailable, structurally related benzimidazoles exhibit:
-
Antimicrobial activity : MIC₅₀ values of 125–250 µg/mL against Pseudomonas aeruginosa .
-
Antioxidant potential : DPPH scavenging activity (IC₅₀: 15–25 µM) .
Limitations and Research Gaps
-
No direct synthetic or analytical data for the dipicrate salt form were identified.
-
Biological activity predictions rely on structural analogs and require experimental validation.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 2-((p-ethoxyphenyl)thio)-1-(2-(1-pyrrolidinyl)ethyl)benzimidazole dipicrate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions: (1) formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl intermediates under acidic conditions (e.g., glacial acetic acid); (2) introduction of thioether and pyrrolidinyl substituents via nucleophilic substitution or coupling reactions. Key parameters include solvent polarity (e.g., methanol/DMF mixtures), temperature (reflux conditions), and catalysts (e.g., Zn²⁺ in coordination complexes) . Yield optimization requires monitoring intermediates via TLC/HPLC and adjusting stoichiometry of reactants like picric acid for dipicrate salt formation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are discrepancies between experimental and theoretical data resolved?
- Methodology :
- FT-IR/Raman : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for benzimidazole, S–C vibrations at ~650 cm⁻¹).
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂).
- XRD : Resolve crystallographic discrepancies (e.g., bond-length deviations >0.02 Å) using SHELXL refinement with Hirshfeld surface analysis .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
Q. What intermolecular interactions stabilize the crystal structure of benzimidazole dipicrate derivatives?
- Methodology : X-ray diffraction reveals π-π stacking between benzimidazole rings (3.5–4.0 Å interplanar distances) and hydrogen bonding (e.g., O–H···O between picrate anions and solvent methanol, C–H···O weak interactions). Use Mercury software to visualize packing motifs and quantify interaction energies .
Advanced Research Questions
Q. How can SHELX software resolve challenges in refining high-Z (e.g., Zn²⁺) coordination complexes of this compound?
- Methodology : SHELXL handles distortion in octahedral geometries (e.g., Zn–N bond-length variations >0.1 Å) via iterative least-squares refinement. For twinned crystals, employ TWIN/BASF commands. Validate using R-factors (R₁ < 5% for high-resolution data) and check ADPs for anisotropic displacement errors .
Q. What strategies address contradictions in biological activity data (e.g., anti-Alzheimer vs. antitumor effects) across studies?
- Methodology :
- Dose-Response Analysis : Compare IC₅₀ values in acetylcholinesterase inhibition (Alzheimer models) vs. cytotoxicity assays (e.g., MTT on cancer cell lines).
- SAR Studies : Modify substituents (e.g., p-ethoxy vs. p-fluoro groups) to isolate mechanisms. Use molecular docking (AutoDock Vina) to correlate binding affinity (ΔG) with activity .
Q. How does supramolecular assembly of benzimidazole derivatives enhance material science applications (e.g., sensors, MOFs)?
- Methodology : Design ligands with π-conjugated systems (e.g., thiophene-thioether linkages) to promote coordination polymers. Characterize MOFs via BET surface area analysis and fluorescence quenching for sensor applications .
Q. What experimental and computational approaches reconcile discrepancies in vibrational spectra (FT-IR/Raman) of benzimidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
